Acrylonitrile-2-13C
Overview
Description
Acrylonitrile-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of acrylonitrile. This compound is primarily used in scientific research to trace and study chemical reactions and mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylonitrile-2-13C can be synthesized through the ammoxidation of propylene, ammonia, and oxygen in the presence of a catalyst. The reaction is typically carried out at high temperatures (around 450°C) and pressures (approximately 150 kPa) using bismuth molybdate and uranium oxyantimonate as catalysts .
Industrial Production Methods: The industrial production of this compound follows a similar process to that of regular acrylonitrile, with the incorporation of the carbon-13 isotopeThis method involves the reaction of propylene, ammonia, and oxygen over a heterogeneous catalyst to produce acrylonitrile .
Chemical Reactions Analysis
Types of Reactions: Acrylonitrile-2-13C undergoes various chemical reactions, including:
Polymerization: Acrylonitrile readily polymerizes in the absence of a hydroquinone inhibitor, especially under light exposure.
Hydration: The nitrile group can be hydrated to form amides or acids under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, redox catalysts, or bases.
Hydration: Typically involves acidic or basic conditions.
Major Products:
Polymerization: Polyacrylonitrile.
Hydration: Amides or acids.
Scientific Research Applications
Acrylonitrile-2-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Acrylonitrile-2-13C exerts its effects primarily through its ability to act as a tracer in chemical reactions. The carbon-13 isotope allows for the detailed study of reaction mechanisms and pathways using nuclear magnetic resonance spectroscopy. The compound reacts via addition with nucleophilic centers, such as the SH groups of proteins or the tripeptide glutathione .
Comparison with Similar Compounds
Acrylonitrile-1-13C: Another isotope-labeled variant of acrylonitrile with the carbon-13 isotope at the first carbon position.
Acrylonitrile: The non-labeled version of the compound, commonly used in industrial applications.
Uniqueness: Acrylonitrile-2-13C is unique due to the specific placement of the carbon-13 isotope at the second carbon position, which provides distinct nuclear magnetic resonance spectroscopy signals compared to other labeled variants. This specificity allows for more precise studies of reaction mechanisms and molecular interactions .
Properties
IUPAC Name |
(213C)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=[13CH]C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584345 | |
Record name | (2-~13~C)Prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89511-33-1 | |
Record name | (2-~13~C)Prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89511-33-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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